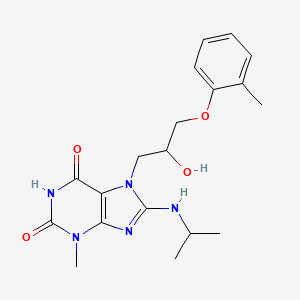

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with substitutions at the 7- and 8-positions. The 7-position is modified with a 2-hydroxy-3-(o-tolyloxy)propyl chain, while the 8-position carries an isopropylamino group. The isopropylamino substituent contributes to hydrogen-bonding capacity and metabolic stability compared to smaller alkylamines. This structural framework is common in xanthine-derived therapeutics, where modifications at these positions modulate adenosine receptor affinity, phosphodiesterase (PDE) inhibition, or anti-inflammatory activity .

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-11(2)20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-8-6-5-7-12(14)3/h5-8,11,13,25H,9-10H2,1-4H3,(H,20,21)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOWKNGFLOJSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C15H20N4O3

- Molecular Weight : 304.35 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and phosphodiesterases, which are crucial in regulating cellular functions such as proliferation and apoptosis.

Pharmacological Effects

-

Antitumor Activity :

- Several studies have indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

-

Anti-inflammatory Effects :

- The compound has demonstrated significant anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary research suggests neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to enhance neuronal survival under oxidative stress conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |

| Neuroprotective | Enhances neuronal survival under oxidative stress |

Case Study Examples

-

Antitumor Efficacy :

- A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Inflammation Model :

- In an animal model of induced inflammation, administration of the compound reduced paw edema significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

-

Neuroprotection :

- In vitro experiments using SH-SY5Y neuronal cells exposed to hydrogen peroxide demonstrated that the compound reduced cell death by approximately 40%, suggesting a protective role against oxidative damage.

Scientific Research Applications

The compound exhibits various biological activities that make it valuable in research:

-

Adenosine Receptor Modulation :

- It has been shown to interact with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Activation of A3AR is linked to anti-inflammatory effects and modulation of immune responses, making this compound a candidate for therapeutic applications in inflammatory diseases.

-

Antioxidant Properties :

- The presence of phenolic groups in its structure contributes to its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for developing treatments for conditions associated with oxidative damage.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of similar purine derivatives. Results indicated that compounds activating A3AR reduced pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic benefits for conditions like arthritis and asthma.

Case Study 2: Antioxidant Potential

Research highlighted the antioxidant capabilities of phenolic compounds related to this structure. These compounds significantly reduced markers of oxidative stress in vitro, indicating potential applications in preventing neurodegenerative diseases.

Case Study 3: Cytotoxicity

Investigations into the cytotoxic effects of related purine derivatives revealed their ability to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 7- and 8-positions, which significantly influence pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Predicted using analogous compounds in and .

Key Observations :

7-Position Modifications: The o-tolyloxy group in the target compound (shared with ) provides a balance of lipophilicity and steric hindrance, favoring tissue penetration over purely aromatic (e.g., phenylpropyl in ) or polar (e.g., hydroxyethyl in ) chains.

8-Position Modifications: Isopropylamino (target) offers superior metabolic stability compared to 3-methoxypropylamino () or 2-hydroxyethylamino (), as branched alkylamines resist oxidative deamination . Sulfanyl () eliminates basicity, reducing adenosine receptor binding but introducing redox activity .

Pharmacological Implications: The target compound’s combination of o-tolyloxy and isopropylamino may optimize both receptor selectivity (e.g., A2A over A1) and pharmacokinetic properties, as seen in similar xanthine derivatives . In contrast, thiolated analogs () prioritize antioxidant pathways over receptor modulation, aligning with compounds like tiopurine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.